Benzyl-PEG2-Azide
Overview
Description
Benzyl-PEG2-Azide: is a compound that consists of a benzyl group, a polyethylene glycol (PEG) chain with two ethylene glycol units, and an azide group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for easy conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Biochemical Analysis
Biochemical Properties
Benzyl-PEG2-Azide plays a crucial role in biochemical reactions. It contains an azide group that can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties . The hydrophilic PEG linker in this compound increases the water solubility of the compound in aqueous media .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This allows this compound to bind to a variety of biomolecules, potentially influencing their function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG linker, which increases its water solubility
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azidonation of Benzyl Alcohol: Benzyl-PEG2-Azide can be synthesized by reacting benzyl alcohol with azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). .
Click Chemistry: The azide group in this compound can participate in click chemistry reactions with alkyne-containing molecules to form triazoles.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl-PEG2-Azide undergoes nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed:
Scientific Research Applications
Chemistry: Benzyl-PEG2-Azide is widely used in click chemistry for the synthesis of complex molecules and polymers. It serves as a versatile building block for constructing various chemical structures .
Biology: In biological research, this compound is used to label biomolecules with fluorescent tags or other probes through click chemistry. This allows for the study of biological processes at the molecular level .
Medicine: this compound is utilized in the development of PROTACs, which are designed to target and degrade specific proteins involved in diseases. This approach has potential therapeutic applications in cancer and other diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
Mechanism of Action
Mechanism: Benzyl-PEG2-Azide exerts its effects primarily through its azide group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms stable triazole linkages, allowing for the conjugation of various molecules .
Molecular Targets and Pathways: In the context of PROTACs, this compound is used to link a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Benzyl-PEG3-Azide: Similar to Benzyl-PEG2-Azide but with an additional ethylene glycol unit, providing increased flexibility and solubility.
Benzyl-PEG4-Azide: Contains four ethylene glycol units, offering even greater solubility and flexibility.
Alkyl-PEG2-Azide: Similar structure but with an alkyl group instead of a benzyl group, affecting its reactivity and solubility.
Uniqueness: this compound is unique due to its specific combination of a benzyl group, a PEG chain, and an azide group. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(2-azidoethoxy)ethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGEJWEROOVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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